molecular formula C10H5BrN2O B2367831 5-Bromonaphtho[1,2-d][1,2,3]oxadiazole CAS No. 172943-00-9

5-Bromonaphtho[1,2-d][1,2,3]oxadiazole

Cat. No.: B2367831
CAS No.: 172943-00-9
M. Wt: 249.067
InChI Key: SFOAAINUCLEOEP-UHFFFAOYSA-N
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Description

5-Bromonaphtho[1,2-d][1,2,3]oxadiazole is a heterocyclic compound that features a bromine atom attached to a naphthalene ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromonaphtho[1,2-d][1,2,3]oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-2-naphthylamine with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromonaphtho[1,2-d][1,2,3]oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

5-Bromonaphtho[1,2-d][1,2,3]oxadiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromonaphtho[1,2-d][1,2,3]oxadiazole is unique due to its specific fusion of the naphthalene and oxadiazole rings, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in optoelectronic applications and as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromobenzo[e][1,2,3]benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-5-9-10(12-13-14-9)7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOAAINUCLEOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2N=NO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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